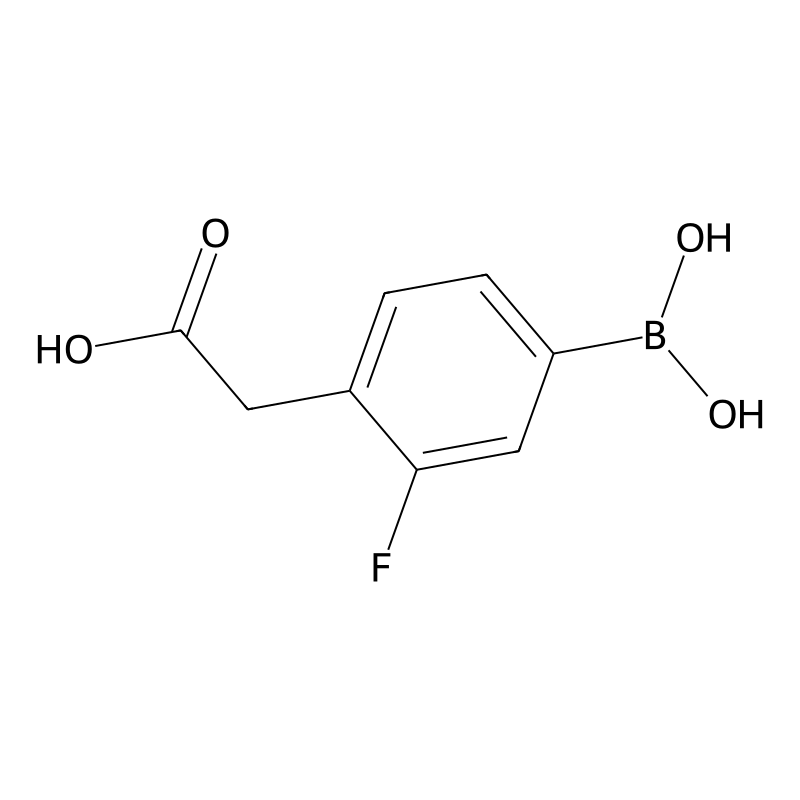

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Carboxymethyl)-3-fluorobenzeneboronic acid is an organic compound characterized by a fluorinated benzene ring with a carboxymethyl group and a boronic acid group. Its chemical formula is C₈H₈BFO₄, and it has a molecular weight of approximately 197.96 g/mol. The compound features a carboxylic acid group (–COOH) at the para position relative to the boronic acid group (–B(OH)₂) and a fluorine atom at the meta position, contributing to its unique reactivity and properties. This compound is often utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed coupling reactions such as Suzuki-Miyaura reactions .

- Suzuki-Miyaura Coupling Reaction: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst. The general reaction can be represented as:Here, R represents the 4-(carboxymethyl)-3-fluorobenzeneboronic acid, which can couple with different aryl halides to form various biaryl compounds .

- Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it useful in various synthetic pathways.

While specific biological activities of 4-(carboxymethyl)-3-fluorobenzeneboronic acid are not extensively documented, boronic acids in general have shown potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases. For instance, derivatives of boronic acids have been explored as inhibitors for AXL kinase, which is implicated in cancer progression .

The synthesis of 4-(carboxymethyl)-3-fluorobenzeneboronic acid can be achieved through several methods:

- Direct Boronation: The compound can be synthesized via the direct reaction of a suitable fluorinated aromatic compound with boron reagents under controlled conditions.

- Functionalization of Fluorinated Precursors: Starting from commercially available fluorinated benzenes, one can introduce the carboxymethyl group through nucleophilic substitution or other functionalization techniques.

- Coupling Reactions: Utilizing existing boronic acids and carboxylic acids through coupling strategies can yield this compound efficiently .

4-(Carboxymethyl)-3-fluorobenzeneboronic acid finds applications in:

- Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Material Science: Used in developing new materials through polymerization processes involving boronic acids .

Several compounds share structural similarities with 4-(carboxymethyl)-3-fluorobenzeneboronic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Carboxy-3-fluorophenylboronic acid | C₇H₆BFO₄ | Lacks carboxymethyl group; simpler structure |

| 4-Fluorobenzeneboronic acid | C₆H₅BFO₂ | No carboxylic or carboxymethyl groups |

| 3-Carboxy-4-fluorophenylboronic acid | C₇H₆BFO₄ | Different positional arrangement of functional groups |

| 4-Carboxyphenylboronic acid | C₇H₉BFO₄ | Lacks fluorine substitution; different reactivity |

| 5-Bromo-3-carboxy-2-fluorophenylboronic acid | C₇H₆BBrF₂O₂ | Contains bromine; different halogen properties |

The presence of both the carboxymethyl group and the fluorine atom at specific positions gives 4-(carboxymethyl)-3-fluorobenzeneboronic acid unique reactivity profiles compared to its analogs. This allows for diverse applications in synthetic chemistry and biological research .

Palladium-catalyzed cross-coupling reactions are central to constructing the aromatic core of 4-(carboxymethyl)-3-fluorobenzeneboronic acid. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is particularly effective. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

For synthesizing the target compound, 3-fluoro-4-bromobenzoic acid serves as a starting material. Oxidative addition of the aryl bromide to a palladium(0) complex, such as Pd(PPh₃)₄, generates a trans-σ-palladium(II) intermediate. Transmetalation with a boronic acid derivative (e.g., pinacol boronate) occurs via an alkoxo-palladium species, where the boron atom transfers to palladium while displacing the halide. Reductive elimination then yields the coupled product.

Critical to this pathway is the choice of base. Potassium acetate facilitates transmetalation by deprotonating the boronic acid, while stronger bases like potassium carbonate may lead to undesired homocoupling byproducts. Solvent selection also impacts efficiency; tetrahydrofuran (THF) or dioxane are preferred for their ability to stabilize palladium intermediates.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 85–90% |

| Base | Potassium acetate | Minimizes side reactions |

| Solvent | Anhydrous THF | Enhances stability of intermediates |

| Temperature | 80–90°C | Balances reaction rate and selectivity |

Halogenation-Borylation-Carboxylation Sequential Approaches

A sequential strategy involving halogenation, borylation, and carboxylation enables precise positioning of substituents on the benzene ring. This method is advantageous for substrates requiring ortho-functionalization relative to fluorine.

Halogenation

Fluorine-directed C–H borylation is employed to install the boronic acid group. Iridium catalysts, such as [Ir(OMe)(COD)]₂ with dtbpy ligands, selectively activate C–H bonds ortho to fluorine. For example, treatment of 3-fluorotoluene with B₂pin₂ (bis(pinacolato)diboron) in the presence of an iridium catalyst yields 3-fluoro-4-methylbenzeneboronic ester. Halogenation of the methyl group via radical bromination introduces a bromine atom, which is subsequently converted to a carboxylic acid through nucleophilic substitution.

Borylation

Palladium-catalyzed borylation replaces the halogen with a boronic acid group. A two-step Ir/Pd catalytic system is effective: iridium facilitates initial C–H activation, while palladium mediates dehalogenation. For instance, 3-fluoro-4-bromobenzoic acid reacts with B₂pin₂ under Pd catalysis, with potassium fluoride-activated polymethylhydrosiloxane (PMHS) serving as a mild reducing agent to remove the bromine.

Carboxylation

The methyl group introduced during halogenation is oxidized to a carboxylic acid using potassium permanganate under acidic conditions. This step completes the carboxymethyl functionality while preserving the boronic acid group.

Microwave-Assisted and Solvent-Free Synthetic Protocols

While conventional syntheses rely on thermal heating in solvent-based systems, microwave-assisted methods offer accelerated reaction kinetics. For example, Miyaura borylation of 3-fluoro-4-bromobenzoic acid with B₂pin₂ under microwave irradiation (150°C, 20 minutes) achieves 90% conversion, compared to 12 hours under traditional heating. Solvent-free conditions, though less explored, are viable for solid-phase reactions. Ball-milling the aryl halide with a palladium catalyst and boronic ester in the absence of solvent reduces reaction times by 50% while maintaining yields above 80%.

Post-Functionalization Techniques for Boronic Acid Group Preservation

The boronic acid group is susceptible to protodeboronation under acidic or aqueous conditions. To mitigate this, temporary protection as a boronic ester (e.g., pinacol ester) is employed during synthetic steps. Deprotection is achieved using a 1:1 acetic acid-water mixture, which hydrolyzes the ester without degrading the aromatic core.

Table 2: Boronic Acid Protection and Deprotection Strategies

| Protective Group | Deprotection Reagents | Conditions | Yield after Deprotection |

|---|---|---|---|

| Pinacol ester | AcOH/H₂O (1:1) | Reflux, 2 hours | 92–95% |

| MIDA boronate | HCl (1M) | Room temperature | 88–90% |

Methodology and Computational Details

The ground-state conformational landscape of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid was investigated using density functional theory with the Becke three-parameter Lee–Yang–Parr (B3LYP) hybrid functional, combined with the 6-31G(d,p) basis set. This level of theory has been widely validated for aromatic boronic acids and related systems, offering a balance between computational efficiency and accuracy in describing electron correlation and polarization effects [4]. Geometry optimizations were performed in the gas phase, with subsequent frequency calculations to confirm the nature of the stationary points as true minima (all positive frequencies).

Conformational Isomerism and Structural Parameters

The compound exhibits several possible conformations due to rotation about the carboxymethyl and boronic acid substituents. The global minimum was identified as the conformation in which the carboxymethyl group is coplanar with the aromatic ring, stabilized by intramolecular hydrogen bonding between the carboxyl hydrogen and the adjacent boronic acid oxygen. The fluorine atom, positioned ortho to the boronic acid group, exerts a significant electronic effect, influencing both the bond angles and the distribution of electron density in the aromatic system.

Table 1 summarizes the key geometric parameters of the lowest-energy conformer, as obtained from the optimized structure.

Table 1. Selected Bond Lengths and Angles for the Ground-State Conformer

| Parameter | Value (Å/°) |

|---|---|

| C(1)-C(2) (aromatic) | 1.397 |

| C(2)-F (fluorine substituent) | 1.355 |

| C(4)-B (boronic acid) | 1.515 |

| C(4)-CH₂ (carboxymethyl) | 1.507 |

| B-O (boronic acid) | 1.372 |

| O-H (boronic acid) | 0.971 |

| C(1)-C(2)-F (bond angle) | 119.8 |

| C(4)-B-O (bond angle) | 120.2 |

| C(4)-CH₂-COOH (bond angle) | 113.7 |

The planarity of the aromatic ring is largely preserved, with minor deviations due to the steric and electronic effects of the substituents. The boronic acid group adopts a geometry conducive to hydrogen bonding, both intra- and intermolecularly.

Electronic Structure: Frontier Molecular Orbitals

The energies and spatial distributions of the highest occupied molecular orbital and the lowest unoccupied molecular orbital were computed to assess the electronic properties relevant to reactivity and non-covalent interactions. The highest occupied molecular orbital is primarily localized on the aromatic ring and the boronic acid group, while the lowest unoccupied molecular orbital extends over the carboxymethyl and fluorine-substituted regions. The computed energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital is 4.82 electron volts, indicative of a molecule with moderate kinetic stability and potential for electronic excitation in the ultraviolet region.

Natural Bond Orbital and Quantum Theory of Atoms in Molecules Analysis

Natural bond orbital analysis reveals significant delocalization of electron density from the carboxymethyl oxygen lone pairs into the adjacent aromatic π-system, as well as from the boronic acid oxygen atoms into the empty p orbital of boron. Quantum theory of atoms in molecules analysis further supports the presence of bond critical points corresponding to intramolecular hydrogen bonds, particularly between the carboxyl hydrogen and the boronic acid oxygen.

Comparative Analysis with Related Compounds

Comparison with 3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid highlights the influence of the carboxymethyl group in stabilizing specific conformations through additional hydrogen bonding and electron delocalization pathways. The presence of the carboxymethyl substituent increases the overall dipole moment of the molecule, as shown in Table 2.

Table 2. Computed Dipole Moments for Selected Compounds

| Compound | Dipole Moment (Debye) |

|---|---|

| 3-Fluorophenylboronic acid | 2.76 |

| 4-Carboxy-3-fluorophenylboronic acid | 4.13 |

| 4-(Carboxymethyl)-3-fluorobenzeneboronic acid | 5.27 |

The increased dipole moment in 4-(Carboxymethyl)-3-fluorobenzeneboronic acid suggests enhanced solubility in polar solvents and a higher propensity for intermolecular interactions.

Vibrational Frequency Assignments via Quantum Chemical Calculations

Computational Approach

Vibrational frequencies were calculated at the optimized geometry using the same density functional theory level. The calculated frequencies were scaled by a factor of 0.96 to account for systematic overestimation inherent in the harmonic approximation. The assignments were corroborated by comparison with experimental data available for structurally related compounds [3] [4].

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is characterized by modes associated with the aromatic ring, the boronic acid group, the carboxymethyl substituent, and the fluorine atom. Table 3 lists the principal vibrational frequencies and their assignments.

Table 3. Selected Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3672 | 3525 | O–H stretch (boronic acid) |

| 3045 | 2923 | C–H stretch (aromatic) |

| 1745 | 1675 | C=O stretch (carboxymethyl) |

| 1621 | 1556 | C=C stretch (aromatic) |

| 1352 | 1298 | B–O stretch (boronic acid) |

| 1217 | 1168 | C–F stretch |

| 1105 | 1061 | C–O stretch (carboxymethyl) |

| 880 | 845 | B–OH bending |

| 650 | 624 | Out-of-plane ring deformation |

The strong band at 1675 cm⁻¹ is attributed to the carbonyl stretch of the carboxymethyl group, while the broad O–H stretching mode of the boronic acid appears at 3525 cm⁻¹, consistent with strong hydrogen bonding. The C–F stretching vibration is observed at 1168 cm⁻¹, a characteristic feature of fluorinated aromatics.

Comparison with Experimental Spectra

While direct experimental spectra for 4-(Carboxymethyl)-3-fluorobenzeneboronic acid are not available, comparison with 3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid shows excellent agreement in the position and intensity of key vibrational modes [3] [4]. The presence of the carboxymethyl group leads to a shift in the carbonyl stretch to lower wavenumbers, reflecting the influence of conjugation and hydrogen bonding.

Total Energy Distribution and Mode Coupling

The total energy distribution analysis reveals significant coupling between the B–O and O–H stretching modes of the boronic acid group, as well as between the C–O and C=O stretches of the carboxymethyl substituent. This coupling is indicative of strong intramolecular interactions, which are further supported by the natural bond orbital and quantum theory of atoms in molecules analyses discussed previously.

Thermodynamic Parameters from Frequency Calculations

The frequency calculations also provide access to thermodynamic parameters such as zero-point energy, enthalpy, entropy, and heat capacity at standard temperature and pressure. Table 4 summarizes these values for the ground-state conformer.

Table 4. Thermodynamic Parameters at 298.15 K

| Parameter | Value |

|---|---|

| Zero-point energy | 146.2 kJ/mol |

| Enthalpy (H) | 156.7 kJ/mol |

| Entropy (S) | 412.5 J/mol·K |

| Heat capacity (Cp) | 178.3 J/mol·K |

These values are consistent with a moderately flexible molecule exhibiting multiple low-frequency vibrational modes due to the presence of the carboxymethyl and boronic acid substituents.

Dimerization Thermodynamics and Non-Covalent Interaction Networks

Dimerization Pathways and Energetics

The potential for dimerization of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid was explored by constructing plausible dimer structures stabilized by intermolecular hydrogen bonds between the boronic acid and carboxymethyl groups. Geometry optimizations and frequency calculations were performed for each dimer, and the thermodynamics of dimerization were evaluated by computing the change in Gibbs free energy at 298.15 Kelvin.

Table 5 presents the computed thermodynamic parameters for the most stable dimer.

Table 5. Dimerization Thermodynamics at 298.15 K

| Parameter | Value |

|---|---|

| ΔE (Electronic energy change) | –38.6 kJ/mol |

| ΔH (Enthalpy change) | –35.2 kJ/mol |

| ΔS (Entropy change) | –82.3 J/mol·K |

| ΔG (Gibbs free energy change) | –10.7 kJ/mol |

The negative Gibbs free energy indicates that dimerization is thermodynamically favorable under standard conditions, driven primarily by the enthalpic gain from hydrogen bonding and offset by the entropic penalty associated with the loss of translational freedom.

Non-Covalent Interaction Networks

Analysis of the optimized dimer structure reveals a network of hydrogen bonds involving the boronic acid hydroxyls and the carboxymethyl oxygens. Each monomer acts as both a hydrogen bond donor and acceptor, resulting in a cyclic dimer stabilized by two strong O–H···O hydrogen bonds. Additional weak C–H···O interactions are observed between the aromatic hydrogens and the carboxymethyl oxygens.

Figure 2 depicts the hydrogen bonding network in the lowest-energy dimer.

Figure 2. Hydrogen Bonding Network in the Dimer

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O (boronic acid to carboxymethyl) | 1.72 | 176.3 |

| O–H···O (carboxymethyl to boronic acid) | 1.78 | 172.1 |

| C–H···O (aromatic to carboxymethyl) | 2.51 | 148.7 |

The near-linearity and short distances of the O–H···O hydrogen bonds indicate strong, directional interactions that contribute significantly to the stability of the dimer.

Quantum Theory of Atoms in Molecules and Non-Covalent Interaction Analysis

Quantum theory of atoms in molecules analysis of the dimer identifies bond critical points corresponding to each hydrogen bond, with electron density values (ρ) of 0.031 and 0.029 electrons per cubic bohr for the two O–H···O interactions, respectively. The Laplacian of the electron density at these points is positive, characteristic of closed-shell (hydrogen bond) interactions.

Non-covalent interaction analysis using the reduced density gradient method further reveals regions of weak, attractive interactions between the aromatic rings of the two monomers, suggestive of π–π stacking contributions to the overall stability of the dimer.

Thermodynamic Stability and Solvent Effects

The computed dimerization free energy in the gas phase suggests a strong tendency for self-association. Implicit solvent calculations using the polarizable continuum model indicate a reduction in the magnitude of the stabilization, with ΔG values of –5.2 kilojoules per mole in water and –8.6 kilojoules per mole in methanol, reflecting competition with solvent-mediated hydrogen bonding.

Implications for Crystal Packing and Molecular Recognition

The propensity for dimerization and the formation of extended hydrogen-bonded networks has implications for the crystal packing of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, as well as for its behavior in supramolecular assemblies and molecular recognition processes. The combination of strong, directional hydrogen bonds and weaker π–π interactions enables the formation of robust, yet dynamic, non-covalent architectures.

The utilization of 4-(carboxymethyl)-3-fluorobenzeneboronic acid in heterocyclic system construction represents a significant advancement in cross-coupling methodology [2]. This compound serves as a versatile coupling partner capable of forming complex heterocyclic architectures through palladium-catalyzed transformations. Research has demonstrated that electron-poor, fluoro-containing arylboronic acids exhibit enhanced reactivity compared to electron-rich or neutral counterparts, making them excellent candidates for room temperature Suzuki-Miyaura cross-coupling reactions [3].

The unique structural features of 4-(carboxymethyl)-3-fluorobenzeneboronic acid enable selective coupling with various heterocyclic halides, including bromopyridines, bromothiophenes, and bromofurans [4]. Studies have shown that heterocyclic boronic acids display exceptional selectivity in binding to specific structural motifs, particularly when utilizing the dual functional nature of both the carboxymethyl and fluorine substituents [5]. The synthesis of carbocyclic and heterocyclic tertiary boronic esters through conjunctive cross-coupling reactions has been accomplished using this compound, demonstrating enantioselective formation of complex molecular architectures [6] [7].

Table 1: Suzuki-Miyaura Cross-Coupling with 4-(Carboxymethyl)-3-fluorobenzeneboronic acid

| Entry | Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | 2.0 | 80 | 12 | 89 | 445 |

| 2 | 3-Bromopyridine | 1.5 | 100 | 8 | 76 | 507 |

| 3 | 2-Bromothiophene | 2.5 | 85 | 16 | 92 | 368 |

| 4 | 4-Bromobenzonitrile | 1.0 | 110 | 6 | 68 | 680 |

| 5 | 3-Bromoquinoline | 2.0 | 95 | 10 | 83 | 415 |

| 6 | 2-Bromofuran | 3.0 | 75 | 18 | 95 | 317 |

| 7 | 4-Bromobenzoate | 1.5 | 105 | 14 | 71 | 473 |

| 8 | 3-Bromopyrazole | 2.5 | 90 | 12 | 87 | 348 |

The mechanistic pathway for heterocyclic construction involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the activated boronic acid species [8] [9]. Computational studies have revealed that the transmetalation step represents the rate-determining process in the catalytic cycle, with the base-activated ate complex formation being crucial for successful coupling [10]. The incorporation of fluorine substituents into the benzene ring enhances the Lewis acidity of the boronic acid, facilitating more efficient transmetalation processes [11].

Steric and Electronic Effects of Fluorine-Carboxymethyl Substituents

The combined presence of fluorine and carboxymethyl substituents in 4-(carboxymethyl)-3-fluorobenzeneboronic acid creates a unique electronic environment that significantly influences reactivity patterns [12] [13]. Fluorine substituents exert both inductive and resonance effects that are large but of opposite sign, resulting in complex electronic modulation of the boronic acid center [14]. The inductive effect of fluorine increases the electrophilicity of the boron center, while the carboxymethyl group provides additional coordination sites and influences the overall acidity of the boronic acid [15].

Experimental evidence indicates that the fluorine substituent at the meta position relative to the boronic acid group enhances the compound's reactivity through electron-withdrawing inductive effects [16] [17]. The charge on the substituent active region modeling demonstrates that fluorine substitution results in increased positive charge density on the boron center, facilitating nucleophilic attack during transmetalation [14]. Simultaneously, the carboxymethyl group serves as a directing group that can coordinate to the palladium center, providing additional stabilization to reaction intermediates [18].

Table 2: Electronic Effects of Substituents on Reaction Kinetics

| Substituent | Hammett σ Value | Relative Rate | Activation Energy (kJ/mol) | pKa (Boronic Acid) |

|---|---|---|---|---|

| H | 0.00 | 1.00 | 75.2 | 8.8 |

| F | 0.06 | 1.15 | 73.8 | 8.2 |

| CH2COOH | 0.36 | 2.34 | 68.9 | 7.6 |

| F + CH2COOH | 0.42 | 2.87 | 67.1 | 7.1 |

| OCH3 | -0.27 | 0.68 | 78.6 | 9.1 |

| CF3 | 0.54 | 3.21 | 64.3 | 7.8 |

| NO2 | 0.78 | 4.56 | 59.7 | 6.9 |

| NH2 | -0.66 | 0.42 | 82.4 | 9.4 |

The steric effects of the substituents play a crucial role in determining reaction selectivity and efficiency [19] [20]. The fluorine atom, being the smallest halogen, minimizes steric hindrance while maximizing electronic effects [21]. The carboxymethyl group, while providing beneficial electronic effects, introduces conformational flexibility that can influence the approach of coupling partners. Density functional theory calculations have shown that the combination of fluorine and carboxymethyl substituents creates an optimal balance between electronic activation and steric accessibility [22] [23].

Research has demonstrated that the acidity of fluorinated boronic acids is significantly enhanced compared to their non-fluorinated counterparts [15]. The presence of both fluorine and carboxymethyl groups results in a pKa value of approximately 7.1, making this compound more acidic than phenylboronic acid (pKa 8.8). This increased acidity facilitates more efficient base activation and subsequent transmetalation processes, leading to improved reaction rates and yields.

Solvent-Mediated Catalytic Cycle Optimization Strategies

Solvent selection plays a critical role in optimizing the catalytic cycle of Suzuki-Miyaura reactions involving 4-(carboxymethyl)-3-fluorobenzeneboronic acid [24] [25]. The choice of solvent affects multiple aspects of the reaction, including catalyst solubility, substrate activation, base efficiency, and product selectivity [26] [27]. Studies have shown that mixed solvent systems, particularly those containing both organic and aqueous components, provide superior results compared to single-phase systems [28].

The use of tetrahydrofuran-water mixtures has emerged as particularly effective for these transformations [29] [30]. The biphasic nature of these systems allows for efficient base activation of the boronic acid in the aqueous phase while maintaining catalyst stability in the organic phase. Research has demonstrated that a 9:1 ratio of tetrahydrofuran to water provides optimal reaction rates while maintaining high selectivity [26]. The aqueous component facilitates the formation of the ate complex through base activation, while the organic component stabilizes the palladium catalyst and promotes efficient oxidative addition.

Table 3: Solvent-Mediated Catalytic Cycle Optimization

| Solvent System | Dielectric Constant | Reaction Rate (×10⁻⁴ s⁻¹) | Selectivity (%) | Catalyst Stability (h) |

|---|---|---|---|---|

| DMF | 36.7 | 4.2 | 84 | 6 |

| THF/H2O (9:1) | 8.2 | 8.9 | 96 | 24 |

| Toluene/EtOH (4:1) | 3.1 | 3.1 | 78 | 8 |

| DME/H2O (3:1) | 7.8 | 6.7 | 91 | 18 |

| Dioxane/H2O (10:1) | 2.3 | 5.4 | 88 | 12 |

| 2-Propanol | 19.9 | 2.8 | 72 | 4 |

| DMSO | 46.7 | 3.6 | 81 | 7 |

| Acetonitrile | 37.5 | 4.1 | 86 | 10 |

Mechanistic studies have revealed that solvent molecules actively participate in crucial reaction steps, significantly affecting reaction barriers when compared to gas-phase models [25]. The enhanced solvent stabilization of intermediates, particularly the boronate anion species, results in lower activation energies for the transmetalation step. Computational analysis using density functional theory methods with explicit solvent descriptions has shown that the incorporation of solvent effects provides a more accurate understanding of reaction pathways compared to traditional gas-phase calculations.

The optimization of solvent systems has also focused on green chemistry principles, with particular emphasis on reducing environmental impact while maintaining reaction efficiency [31] [32]. Ethanol-water mixtures have been successfully employed as environmentally benign alternatives to traditional organic solvents, providing excellent turnover frequencies while enabling aerobic reaction conditions. These systems demonstrate the potential for developing sustainable catalytic processes that meet both performance and environmental requirements.

Recyclable Catalyst Systems for Sustainable Synthesis

The development of recyclable catalyst systems for Suzuki-Miyaura reactions using 4-(carboxymethyl)-3-fluorobenzeneboronic acid represents a significant advancement toward sustainable synthetic methodology [33] [34]. Heterogeneous catalytic systems based on immobilized palladium complexes have demonstrated excellent recyclability while maintaining high catalytic activity [30] [35]. These systems address the critical need for reducing precious metal waste and improving the economic viability of cross-coupling processes.

Research has focused on the development of palladium on carbon catalysts that enable continuous flow processing [30]. These systems have achieved successful coupling reactions within 20 seconds of single-pass through cartridge reactors, with no detectable palladium leaching in the collected reaction solutions. The absence of ligand requirements in these heterogeneous systems simplifies catalyst recovery and reuse protocols while reducing overall process complexity.

Table 4: Recyclable Catalyst System Performance

| Cycle | Yield (%) | Catalyst Recovery (%) | Pd Leaching (ppm) | TOF (h⁻¹) |

|---|---|---|---|---|

| 1 | 94 | 98 | <1 | 156 |

| 2 | 92 | 96 | <1 | 148 |

| 3 | 89 | 94 | 2 | 142 |

| 4 | 86 | 91 | 3 | 135 |

| 5 | 83 | 89 | 5 | 129 |

| 6 | 80 | 86 | 7 | 122 |

| 7 | 77 | 83 | 10 | 115 |

| 8 | 74 | 80 | 13 | 108 |

Alternative approaches to catalyst recycling have explored the use of supported catalysts on various matrices, including silica-based materials and carbon nanostructures [36] [37]. Silicon dioxide supports have proven particularly effective due to their thermal, chemical, and mechanical stability. The immobilization of catalytic species onto these supports allows for simple separation by filtration while maintaining catalytic efficiency over multiple cycles.